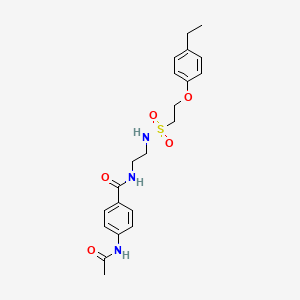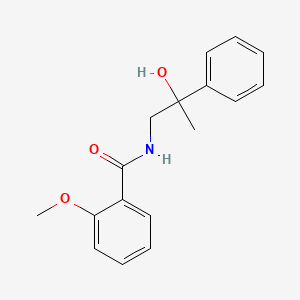
N-(2-hydroxy-2-phenylpropyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-phenylpropyl)-2-methoxybenzamide, also known as CGP 12177, is a selective β-adrenoceptor antagonist that is widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. CGP 12177 is a potent and selective antagonist of the β1- and β2-adrenoceptors and has been used in various studies to investigate the role of β-adrenoceptors in different physiological and pathological processes.
Applications De Recherche Scientifique
Catalysis Studies
The compound’s potential as a catalyst in chemical reactions is another area of interest. It could be involved in facilitating or speeding up chemical transformations, which is crucial in the production of various materials and chemicals. This application could lead to more efficient industrial processes and environmentally friendly reaction pathways .
Material Science
In material science , N-(2-hydroxy-2-phenylpropyl)-2-methoxybenzamide could contribute to the synthesis of new polymers or the improvement of existing ones. Its molecular structure might enhance the properties of materials such as durability, flexibility, and resistance to environmental factors .
Environmental Science
Lastly, the compound could have implications in environmental science . It might be used in studies related to pollution control, waste management, or the development of green chemistry practices. Understanding its behavior and interactions with other chemicals could lead to better environmental monitoring and remediation strategies .
Propriétés
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-17(20,13-8-4-3-5-9-13)12-18-16(19)14-10-6-7-11-15(14)21-2/h3-11,20H,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHWFILDRASONG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1OC)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

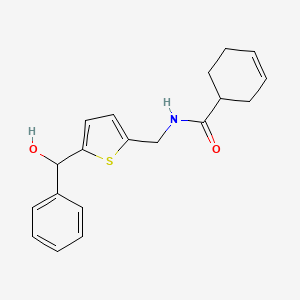
![(Z)-4-(methylsulfonyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2930893.png)
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide](/img/structure/B2930898.png)
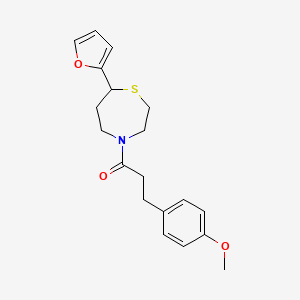
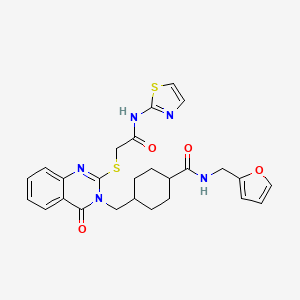

![N-[2-(cyclohexen-1-yl)ethyl]-6-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2930903.png)
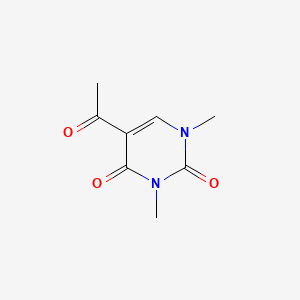
![11-(3-methoxyphenyl)-10-thioxo-10,11-dihydro-5H-thiazolo[4',5':4,5]pyrimido[2,1-a]phthalazine-5,8(6H)-dione](/img/structure/B2930908.png)
![(Z)-ethyl 5-(but-2-enamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2930909.png)
![5-Methyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2930910.png)
![N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide](/img/structure/B2930911.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-chlorobenzenesulfonamide](/img/structure/B2930913.png)
